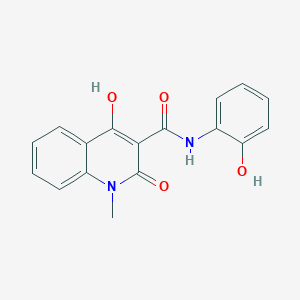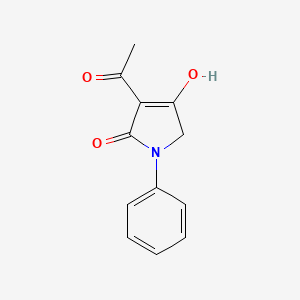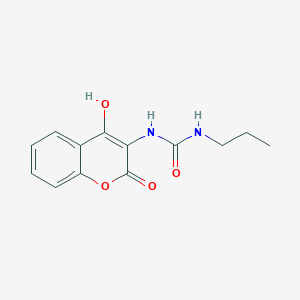
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
描述
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as DMAQ or 4-Hydroxy DMAQ, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug development. DMAQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. For example, N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells. N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide also inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to cross the blood-brain barrier. N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to modulate the expression of various genes involved in disease progression.
实验室实验的优点和局限性
One of the advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in preclinical and clinical trials.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the condensation of 2,4-dimethylaniline and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide.
科学研究应用
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-15(12(2)9-11)20-17(22)10-14-18(23)13-5-3-4-6-16(13)21-19(14)24/h3-9H,10H2,1-2H3,(H,20,22)(H2,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNDSSKIUXUHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322480 | |
| Record name | N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide | |
CAS RN |
302800-85-7 | |
| Record name | N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)






![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)





![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)